molecular formula C13H19Br2ClN2O B10855827 Ambroxol-d5 (hydrochloride)

Ambroxol-d5 (hydrochloride)

Cat. No.: B10855827
M. Wt: 419.59 g/mol
InChI Key: QNVKOSLOVOTXKF-LIZULUGVSA-N
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Description

Ambroxol-d5 (hydrochloride) is a deuterium-labeled version of Ambroxol hydrochloride. It is primarily used as an internal standard for the quantification of Ambroxol in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Ambroxol itself is an expectorant and an active metabolite of Bromhexine, widely used in the treatment of respiratory diseases associated with excessive mucus production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ambroxol-d5 (hydrochloride) involves the incorporation of deuterium atoms into the Ambroxol molecule. The process typically starts with the precursor 2-amino-3,5-dibromobenzaldehyde, which undergoes a series of reactions to form the deuterated compound. The key steps include:

Industrial Production Methods: The industrial production of Ambroxol-d5 (hydrochloride) follows a similar synthetic route but is optimized for large-scale production. The process involves a one-pot reaction to avoid the separation of intermediates, making the operation simpler and more cost-effective. The final product is obtained through recrystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Ambroxol-d5 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Ambroxol-d5 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

Ambroxol-d5 (hydrochloride) exerts its effects by mimicking the action of Ambroxol. Ambroxol is a mucolytic agent that enhances the production of pulmonary surfactants and stimulates ciliary activity. This results in improved mucociliary clearance and facilitates the expectoration of mucus. The molecular targets include type II pneumocytes, which are responsible for surfactant production .

Comparison with Similar Compounds

    Ambroxol hydrochloride: The non-deuterated version of Ambroxol-d5 (hydrochloride).

    Bromhexine hydrochloride: A precursor to Ambroxol with similar expectorant properties.

Comparison:

Ambroxol-d5 (hydrochloride) stands out due to its unique isotopic labeling, making it an invaluable tool in analytical and research applications.

Properties

Molecular Formula

C13H19Br2ClN2O

Molecular Weight

419.59 g/mol

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylamino]-1,2,2,6,6-pentadeuteriocyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H/i3D2,4D2,11D;

InChI Key

QNVKOSLOVOTXKF-LIZULUGVSA-N

Isomeric SMILES

[2H]C1(CC(CC(C1([2H])O)([2H])[2H])NCC2=C(C(=CC(=C2)Br)Br)N)[2H].Cl

Canonical SMILES

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl

Origin of Product

United States

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